

Introduction: The Critical Role of Purity for a Key Building Block

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Compound of Interest

Compound Name: 5-Methylpyrimidine-4-carboxylic acid

Cat. No.: B1465100

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5-Methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The pyrimidine scaffold is a cornerstone in a multitude of biologically active compounds, including numerous approved drugs.[2][3][4][5] The precise structure and functionality of this molecule make it a valuable precursor for creating targeted, high-efficacy active pharmaceutical ingredients (APIs).

The safety and efficacy of any final drug product are directly dependent on the quality of its starting materials.[6] The presence of even trace-level impurities can have a significant impact, potentially altering the toxicological profile, reducing the therapeutic effect, or affecting the stability of the API.[6][7] Therefore, a robust, multi-faceted analytical strategy to define the purity of **5-Methylpyrimidine-4-carboxylic acid** is not merely a quality control measure; it is a fundamental requirement for ensuring patient safety and regulatory compliance. This guide provides a comprehensive framework for the rigorous purity analysis of this key intermediate, grounded in established analytical principles and regulatory expectations.

Chapter 1: Understanding the Analyte: Physicochemical Profile

Before designing an analytical strategy, a fundamental understanding of the molecule's properties is essential. These characteristics dictate the choice of solvents, chromatographic conditions, and detection methods.

Property	Value	Source
Chemical Name	5-Methylpyrimidine-4-carboxylic acid	-
CAS Number	933683-35-3	[8]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[9][10]
Molecular Weight	138.13 g/mol	-
Appearance	White to off-white solid/powder	[11]
Purity (Typical)	≥98%	[8]
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol)	[12]

Chapter 2: A Proactive Assessment of Potential Impurities

A comprehensive purity analysis requires anticipating the impurities that may be present. These unwanted chemicals typically arise from two primary sources: the synthetic pathway used to create the molecule and its subsequent degradation over time or under stress.[6][7]

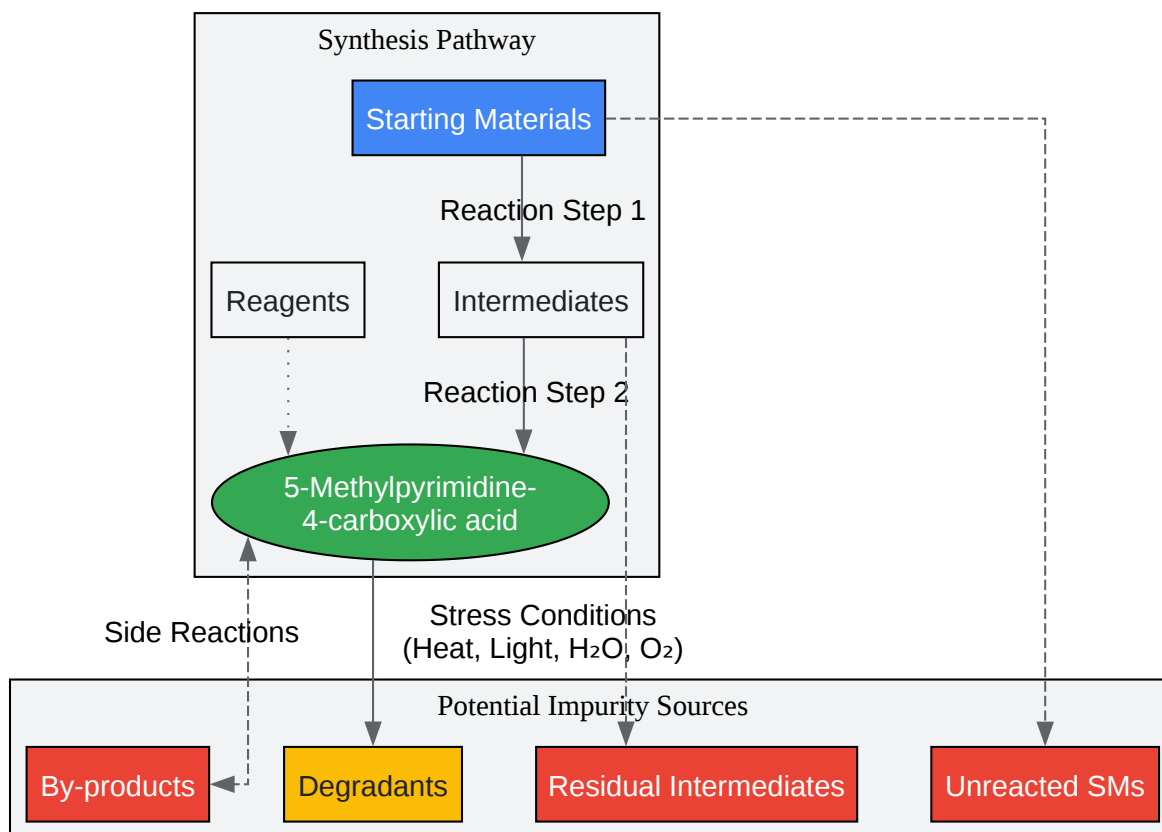
Synthesis-Related Impurities

The specific impurities present will depend on the exact synthetic route employed. Pyrimidine rings are often formed via condensation and cyclization reactions.[4][13][14] For instance, a plausible route could involve the reaction of a β -dicarbonyl compound with an N-C-N containing molecule like an amidine or urea.[4]

Potential impurities from such routes include:

- Unreacted Starting Materials: Residual precursors from the initial reaction.
- Intermediates: Incompletely reacted molecules from intermediate steps.
- Reagents: Catalysts, acids, or bases used to drive the reaction.

- By-products: Resulting from side reactions, such as regioisomers or products of over-alkylation. For example, if the synthesis involves esterification followed by hydrolysis, incomplete hydrolysis would leave the corresponding ester as an impurity.



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